3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
The compound 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class of heterocyclic molecules. These derivatives are structurally characterized by a fused triazole-pyrazine core, with substitutions at positions 3 and 7 influencing their pharmacological and physicochemical properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N4OS/c19-13-4-2-1-3-11(13)10-27-18-23-22-16-17(26)24(7-8-25(16)18)12-5-6-14(20)15(21)9-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXQQSFXVQCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves a multi-step process. One common method involves the reaction of 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol with various phenacyl bromides under microwave irradiation. This reaction is often carried out in the presence of a reusable catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and ethanol as the solvent .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and greener catalysts to enhance the efficiency of the reaction. The use of microwave irradiation in industrial settings can also be scaled up to facilitate faster reaction times and higher throughput .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and difluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features:
- Position 7: A 3,4-difluorophenyl group, known to improve metabolic stability and modulate electronic effects.
Triazolopyrazinones are pharmacologically significant due to their bioisosteric resemblance to purine nucleosides, enabling interactions with adenosine receptors, P2X7 receptors, and enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, highlighting substituents, synthesis methods, and pharmacological activities:
*Solubility data inferred from structurally similar compounds. †Predicted due to aromatic and halogen substituents. ‡Predicted via PASS software analysis for analogous triazolopyrazinones .
Key Observations:
Substituent Effects: Position 3: Sulfur-containing groups (e.g., thioether in the target compound vs. thioxo in ’s derivative) enhance stability and ligand-receptor interactions. Thioethers are less prone to oxidation than thiols, improving shelf life . Position 7: Fluorinated aryl groups (3,4-difluorophenyl vs.
Synthetic Routes: The target compound is likely synthesized via cyclization of 3-hydrazinopyrazin-2-ones with activated carbonyl reagents (e.g., carbonyldiimidazole) . This method avoids hydrolytic byproducts common in acid chloride-based routes . Comparative derivatives, such as 7-(4-fluorobenzyl)-3-thioxo..., are validated via non-aqueous potentiometric titration (accuracy: 99–101%) .
Biological Activity: P2X7 antagonists (e.g., ’s compound) show nanomolar potency in inflammatory models. The target compound’s 3,4-difluorophenyl group may enhance receptor affinity compared to mono-fluorinated analogs . Antimicrobial activity is noted for thioxo derivatives (), though the target compound’s thioether group may reduce efficacy against bacterial targets.
Impurity Profiles :
- Common impurities include unreacted hydrazides (e.g., Impurity A in ) and oxidation byproducts (e.g., triazolopyrazine-diones). HPLC methods with ≤0.5% impurity thresholds are standard .
Research Findings and Data
Physicochemical Properties
- Solubility : The target compound is expected to have low aqueous solubility (similar to ’s derivative) but high solubility in polar aprotic solvents (DMF, DMSO) .
- Stability : Fluorine atoms and the thioether linkage likely confer resistance to hydrolysis and oxidative degradation, critical for formulation stability .
Pharmacological Predictions
- PASS Software Analysis: Analogous 3,7-disubstituted triazolopyrazinones predict cytotoxicity, membrane stabilization, and cardioprotection . The 3,4-difluorophenyl group may enhance cerebroprotective effects.
Biological Activity
The compound 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 1243076-97-2) is a novel derivative of the triazolo[4,3-a]pyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.8 g/mol. The structure includes a triazole ring fused to a pyrazine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClF2N4OS |
| Molecular Weight | 404.8 g/mol |
| CAS Number | 1243076-97-2 |
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of key signaling pathways such as c-Met and VEGFR-2 kinases.
Case Study:
A study by Liu et al. demonstrated that a related triazolo[4,3-a]pyrazine compound exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial potential of triazolo[4,3-a]pyrazine derivatives has also been explored. Compounds have shown moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . For example, one derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
The biological activity of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one may be attributed to its ability to form hydrogen bonds with target proteins or enzymes involved in cell proliferation and survival. The presence of electron-withdrawing groups like difluorophenyl enhances the reactivity and binding affinity of the compound to biological targets.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
